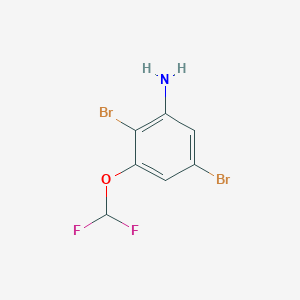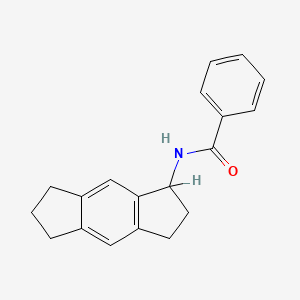
N-Benzyl-3-bromopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-bromopropan-1-amine is an organic compound with the molecular formula C10H14BrN It is a brominated amine, where a benzyl group is attached to the nitrogen atom of 3-bromopropan-1-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-bromopropan-1-amine typically involves the reaction of benzylamine with 3-bromopropylamine. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent . The reaction proceeds as follows:
- Benzylamine is reacted with 3-bromopropylamine in the presence of NBS and a catalytic amount of benzoyl peroxide.
- The mixture is refluxed in CCl4 to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can be employed to obtain the desired monobromide .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-bromopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of N-benzyl-3-bromopropanal or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: N-Benzyl-3-azidopropan-1-amine, N-Benzyl-3-thiocyanatopropan-1-amine.
Reduction: N-Benzyl-3-aminopropan-1-amine.
Oxidation: N-Benzyl-3-bromopropanal.
Scientific Research Applications
N-Benzyl-3-bromopropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Benzyl-3-bromopropan-1-amine involves its interaction with nucleophiles due to the presence of the bromine atom. The compound can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The benzyl group can also participate in π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropylamine: Similar structure but lacks the benzyl group.
N-Benzyl-3-aminopropan-1-amine: Reduced form of N-Benzyl-3-bromopropan-1-amine.
N-Benzyl-3-azidopropan-1-amine: Substitution product with azide group.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a bromine atom, which confer distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
70052-93-6 |
|---|---|
Molecular Formula |
C10H14BrN |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
N-benzyl-3-bromopropan-1-amine |
InChI |
InChI=1S/C10H14BrN/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
BHXQCWNGVXNCJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-bromoanthracene-9,10-dione](/img/structure/B13148792.png)
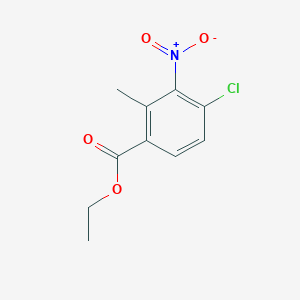
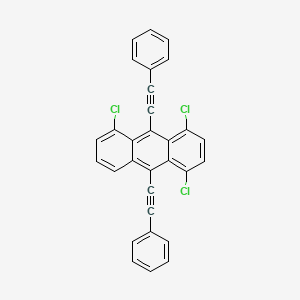

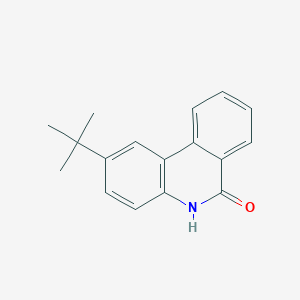
![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
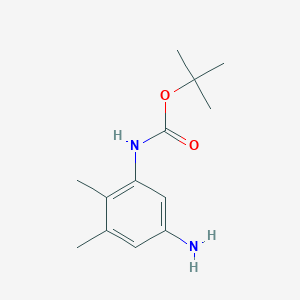
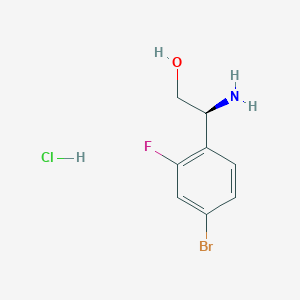
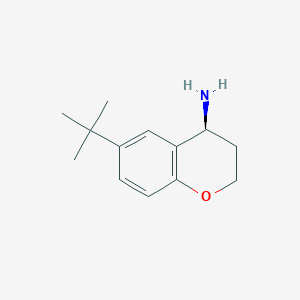

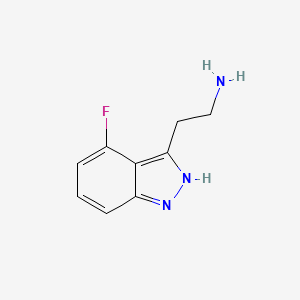
![Ethenetricarbonitrile, [4-(diphenylamino)phenyl]-](/img/structure/B13148852.png)
